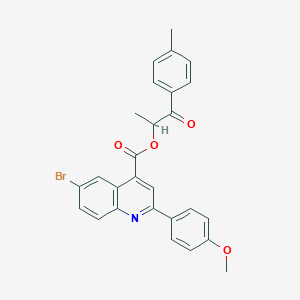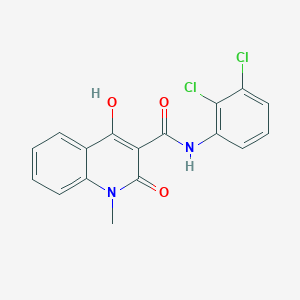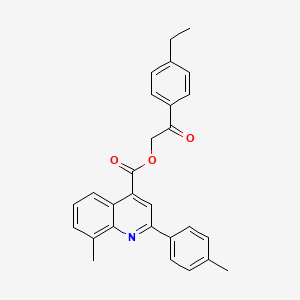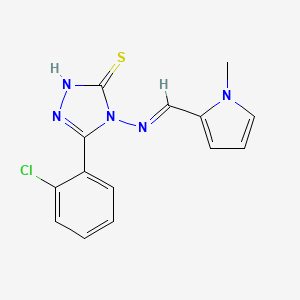![molecular formula C32H36Cl2N4O5S B12040879 (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(3Z)-5-[(2,6-Dichlorphenyl)methylsulfonyl]-3-[[3,5-Dimethyl-4-[(2R)-2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-carbonyl]-1H-pyrrol-2-yl]methyliden]-1H-indol-2-on;Hydrat“ ist ein komplexes organisches Molekül mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Indol-Kerns, die Einführung der Sulfonylgruppe und die Anbindung des Pyrrolidin-Restes. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:
Bildung des Indol-Kerns: Dieser Schritt kann die Fischer-Indol-Synthese oder andere Methoden zur Konstruktion des Indol-Rings beinhalten.
Einführung der Sulfonylgruppe: Dies kann durch Sulfonierungsreaktionen mit Reagenzien wie Sulfonylchloriden erreicht werden.
Anbindung des Pyrrolidin-Restes: Dieser Schritt kann nukleophile Substitution oder andere Kupplungsreaktionen beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Flusschemie und Prozessintensivierung umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierungsmittel, Nukleophile.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Medizin: Potentielle therapeutische Anwendungen, z. B. bei der Entwicklung neuer Medikamente.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien.
Wirkmechanismus
Der Mechanismus, durch den die Verbindung ihre Wirkung ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. Dies kann die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen, die zu einer Modulation ihrer Aktivität führt. Der genaue Wirkmechanismus kann je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism of action may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3Z)-5-[(2,6-Dichlorphenyl)methylsulfonyl]-3-[[3,5-Dimethyl-4-[(2R)-2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-carbonyl]-1H-pyrrol-2-yl]methyliden]-1H-indol-2-on
- (3Z)-5-[(2,6-Dichlorphenyl)methylsulfonyl]-3-[[3,5-Dimethyl-4-[(2R)-2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-carbonyl]-1H-pyrrol-2-yl]methyliden]-1H-indol-2-on;Hydrat
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihren spezifischen Strukturmerkmalen, wie dem Vorhandensein der Sulfonylgruppe und des Pyrrolidin-Restes. Diese Merkmale können einzigartige chemische und biologische Eigenschaften verleihen, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C32H36Cl2N4O5S |
|---|---|
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate |
InChI |
InChI=1S/C32H34Cl2N4O4S.H2O/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34;/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39);1H2/b24-16-;/t21-;/m1./s1 |
InChI-Schlüssel |
MKHQWLQMOSOUEQ-SCLITUASSA-N |
Isomerische SMILES |
CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O.O |
Kanonische SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)



![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)

![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)
![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)
